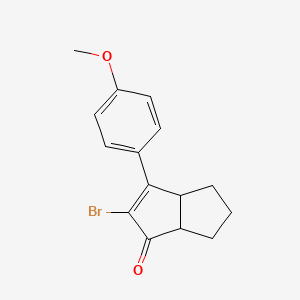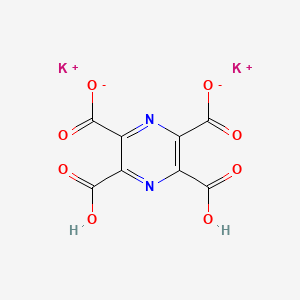
Pyrazine dipotassium tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine dipotassium tetracarboxylate: is an organic compound with the molecular formula C8H2K2N2O8. It is derived from pyrazine, a heterocyclic aromatic organic compound, and contains four carboxylate groups. This compound is known for its coordination chemistry and is used in the synthesis of various coordination polymers and metal-organic frameworks.
準備方法
Synthetic Routes and Reaction Conditions: Pyrazine dipotassium tetracarboxylate can be synthesized through the reaction of pyrazine-2,3,5,6-tetracarboxylic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where the acid is neutralized by the base, resulting in the formation of the dipotassium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar neutralization reactions. The process is optimized for high yield and purity, often involving recrystallization steps to ensure the removal of impurities.
化学反応の分析
Types of Reactions:
Oxidation: Pyrazine dipotassium tetracarboxylate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially when exposed to reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
科学的研究の応用
Chemistry: Pyrazine dipotassium tetracarboxylate is used in the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the development of advanced materials for batteries and other energy storage devices .
作用機序
The mechanism of action of pyrazine dipotassium tetracarboxylate involves its ability to coordinate with metal ions through its carboxylate groups. This coordination leads to the formation of stable complexes that can exhibit unique chemical and physical properties. The molecular targets include metal ions such as cobalt, nickel, and lanthanides, which form coordination polymers with the compound .
類似化合物との比較
Pyrazine-2,3,5,6-tetracarboxylic acid: The parent compound from which pyrazine dipotassium tetracarboxylate is derived.
Pyrazine-2,3-dicarboxylic acid: A related compound with two carboxylate groups.
Pyrazine-2,5-dicarboxylic acid: Another related compound with two carboxylate groups.
Uniqueness: this compound is unique due to its four carboxylate groups, which allow for the formation of more complex and stable coordination polymers compared to its simpler counterparts .
特性
分子式 |
C8H2K2N2O8 |
|---|---|
分子量 |
332.31 g/mol |
IUPAC名 |
dipotassium;3,5-dicarboxypyrazine-2,6-dicarboxylate |
InChI |
InChI=1S/C8H4N2O8.2K/c11-5(12)1-2(6(13)14)10-4(8(17)18)3(9-1)7(15)16;;/h(H,11,12)(H,13,14)(H,15,16)(H,17,18);;/q;2*+1/p-2 |
InChIキー |
GRNFARSZLHKHBM-UHFFFAOYSA-L |
正規SMILES |
C1(=C(N=C(C(=N1)C(=O)O)C(=O)[O-])C(=O)[O-])C(=O)O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


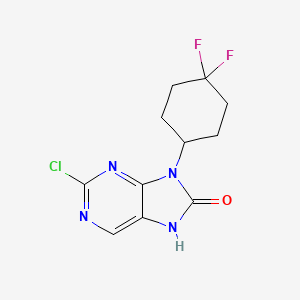
![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
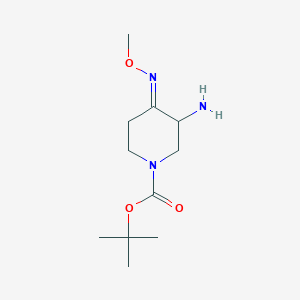
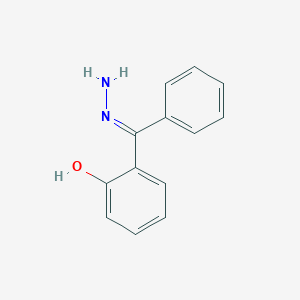
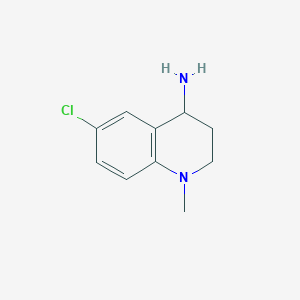
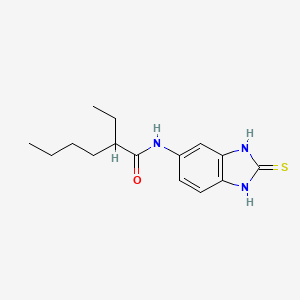

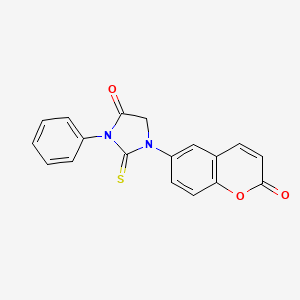
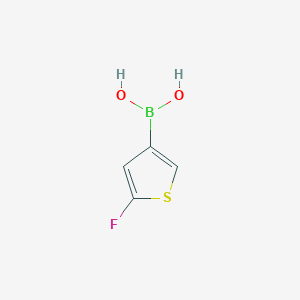

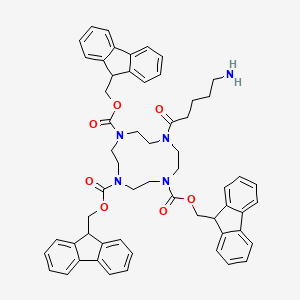
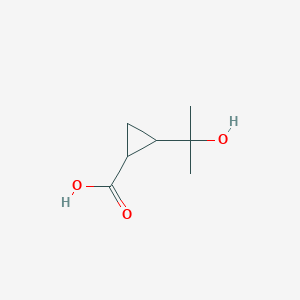
![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)
